Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Description

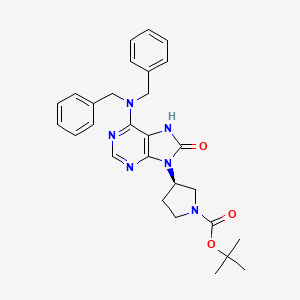

Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate (CAS: 1439901-93-5) is a structurally complex organic compound featuring:

- Core scaffold: A purine ring system (8-oxo-7,8-dihydro-9H-purin-9-yl) linked to a pyrrolidine moiety.

- Key substituents: A tert-butyl carbamate group at the pyrrolidine nitrogen. A dibenzylamino group at position 6 of the purine ring. (R)-stereochemistry at the pyrrolidine C3 position.

- Functional properties: The compound exhibits high reactivity due to its purine-derived oxo group and tertiary amine, with notable sensitivity to moisture and heat . Its primary applications lie in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis.

Properties

Molecular Formula |

C28H32N6O3 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

tert-butyl (3R)-3-[6-(dibenzylamino)-8-oxo-7H-purin-9-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C28H32N6O3/c1-28(2,3)37-27(36)32-15-14-22(18-32)34-25-23(31-26(34)35)24(29-19-30-25)33(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-13,19,22H,14-18H2,1-3H3,(H,31,35)/t22-/m1/s1 |

InChI Key |

FMJRVNWBIFUYFR-JOCHJYFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the tert-butyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be selectively oxidized to form primary alcohols.

Reduction: Reduction reactions can modify the purine derivative, potentially altering its biological activity.

Substitution: Substitution reactions can occur at the pyrrolidine ring or the purine derivative, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific catalysts and solvents to achieve the desired selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically results in the formation of primary alcohols .

Scientific Research Applications

Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl ®-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional attributes are highlighted through comparisons with analogous molecules:

Structural Analogues with Modified Substituents

| Compound Name | Key Differences | Impact on Properties | Reference |

|---|---|---|---|

| Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate | Lacks purine ring; retains dibenzylamino and pyrrolidine-tert-butyl groups. | Reduced π-π stacking potential; altered binding affinity in kinase assays. | |

| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | Replaces dibenzylamino with a primary amine; lacks purine. | Higher solubility but lower target selectivity due to absence of aromatic interactions. | |

| Tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate | Ethynyl and methyl groups replace dibenzylamino-purine system. | Enhanced stability but limited bioactivity due to loss of purine’s hydrogen-bonding motifs. |

Analogues with Alternative Core Scaffolds

| Compound Name | Core Structure | Functional Differences | Reference |

|---|---|---|---|

| Tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate | Pyrido-pyrazine ring instead of purine-pyrrolidine. | Broader ring system increases conformational rigidity but reduces metabolic stability. | |

| Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate | Pyrrolopyridine-dihydropyridine hybrid. | Bromine substitution enhances electrophilicity; distinct reactivity in cross-coupling reactions. |

Stereochemical and Functional Group Variants

Key Research Findings

- Synthetic Utility : The target compound’s purine-pyrrolidine scaffold is critical for mimicking ATP-binding sites in kinases, as demonstrated in patent-derived intermediates .

- Stability Challenges : Unlike simpler pyrrolidine-tert-butyl esters (e.g., –12), the purine-linked derivative requires stringent anhydrous storage to prevent hydrolysis .

- Bioactivity Profile : Compared to azetidine-based purine analogues (e.g., ), the pyrrolidine ring in the target compound improves binding kinetics due to favorable puckering conformations .

Biological Activity

Tert-butyl (R)-3-(6-(dibenzylamino)-8-oxo-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and research findings related to its pharmacological properties.

1. Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the dibenzylamino and purine moieties. The compound's structure has been confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

2.1 Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, one study evaluated the anti-inflammatory activity of related compounds using the Bovine Serum Albumin (BSA) denaturation technique. The results indicated that some derivatives showed comparable efficacy to Diclofenac, a commonly used anti-inflammatory drug .

2.2 Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammatory pathways, thereby inhibiting their activity .

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study on related purine derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .

- Case Study 2 : Another investigation reported the synthesis and evaluation of a series of dibenzylamine derivatives, which included this compound. The findings indicated that these compounds could reduce inflammation in animal models, further supporting their potential therapeutic use .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 25 | |

| Related Compound A | Anti-inflammatory | 30 | |

| Related Compound B | Anti-inflammatory | 20 |

5. Conclusion

This compound exhibits significant biological activity, particularly in terms of anti-inflammatory effects. The ongoing research into its mechanisms of action and potential therapeutic applications continues to reveal its importance in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.